molecular formula C18H21ClN2O4S B5099611 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B5099611
M. Wt: 396.9 g/mol
InChI Key: SZQJYJDTUKHQNX-UHFFFAOYSA-N
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Description

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a combination of aromatic rings, sulfonamide, and acetamide groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-25-17-6-4-3-5-15(17)11-20-18(22)13-21(26(2,23)24)12-14-7-9-16(19)10-8-14/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQJYJDTUKHQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of a sulfonamide intermediate through the reaction of 4-chlorobenzylamine with methanesulfonyl chloride under basic conditions. This intermediate is then reacted with 2-methoxybenzylamine and acetic anhydride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.

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